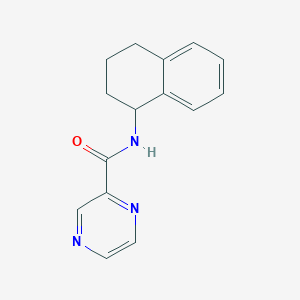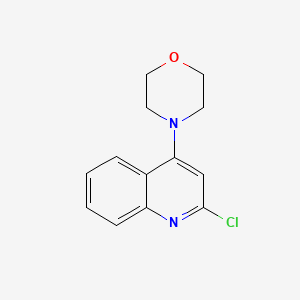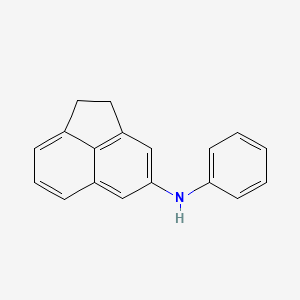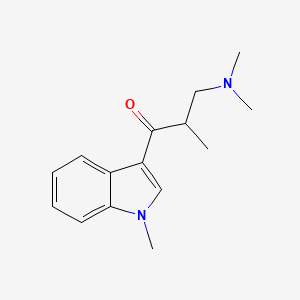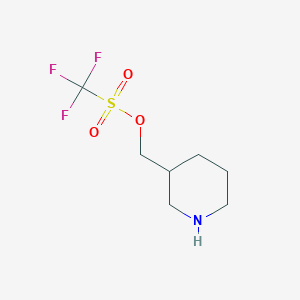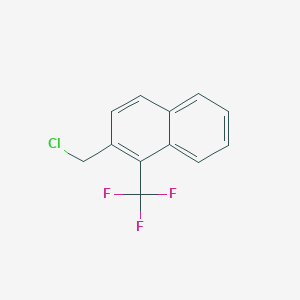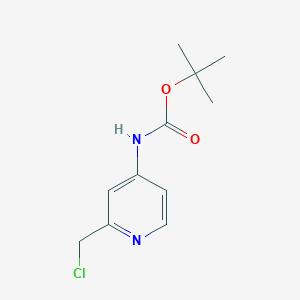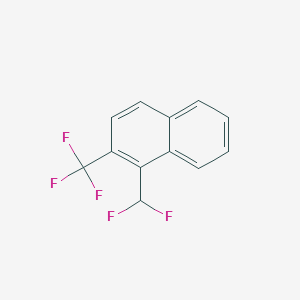
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene typically involves radical difluoromethylation and trifluoromethylation reactions. These reactions are often carried out using difluoromethyl and trifluoromethyl radical precursors under specific conditions to ensure high efficiency and selectivity .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of photochemical reactions and metal-free catalysts can also be employed to achieve the desired product with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
Scientific Research Applications
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in biological studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
- 1-(Difluoromethyl)naphthalene
- 2-(Trifluoromethyl)naphthalene
- 1-(Trifluoromethyl)-2-(difluoromethyl)naphthalene
Comparison: Compared to its analogs, 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene exhibits unique properties due to the combined presence of both difluoromethyl and trifluoromethyl groups. This dual substitution enhances its chemical stability, lipophilicity, and ability to participate in diverse chemical reactions. These attributes make it a more versatile and valuable compound for various applications .
Properties
Molecular Formula |
C12H7F5 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15,16)17/h1-6,11H |
InChI Key |
DFWGITYQQPZCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



